Flibanserin, a novel pharmacological agent, has garnered significant attention due to its unique mechanism of action as a postsynaptic agonist of the serotonin receptor 1A (5-HT1A) and an antagonist of the serotonin receptor 2A (5-HT2A). Initially developed as an antidepressant, flibanserin has found its primary application in the treatment of hypoactive sexual desire disorder (HSDD) in women, a condition characterized by a lack of sexual desire causing marked distress or interpersonal difficulty1259. The drug's multifaceted pharmacology suggests potential applications beyond HSDD, including the treatment of sexual dysfunction in patients with major depressive disorder and as an adjunct therapy for depression
Flibanserin hydrochloride exerts its effects primarily through modulation of serotonin receptors in the brain. [, , , ] It acts as an agonist at the 5-HT1A receptor, which is implicated in mood regulation, anxiety, and sexual behavior. [, , , ] Concurrently, it exhibits antagonist activity at the 5-HT2A receptor, potentially contributing to its effects on desire and arousal. [, , , ] The precise interplay between these receptor activities in mediating its overall pharmacological profile requires further investigation.
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0